4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine
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Overview
Description
4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine is a complex organic compound that features a piperidine ring, a cyclobutane moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.
Cyclobutanecarbonylation: The piperidine ring is then functionalized with a cyclobutanecarbonyl group using a cyclobutanecarbonyl chloride in the presence of a base like triethylamine.
Methoxylation: The intermediate product is then reacted with methoxyamine hydrochloride to introduce the methoxy group.
Pyridine Ring Formation: Finally, the pyridine ring is introduced through a condensation reaction with a suitable pyridine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-2-methylpyridine
- 4-[(1-Cyclobutanecarbonylpiperidin-2-yl)methoxy]-2-methylpyridine
Uniqueness
4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the cyclobutanecarbonyl group and the methoxy group on the piperidine and pyridine rings, respectively, can lead to distinct interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
cyclobutyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-10-16(7-8-18-13)21-12-14-4-3-9-19(11-14)17(20)15-5-2-6-15/h7-8,10,14-15H,2-6,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZYLYIHCJMYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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